molecular formula C20H22N2O5S2 B306331 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate

2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate

Cat. No. B306331
M. Wt: 434.5 g/mol
InChI Key: OJWDZBSOGRESEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPAC is a sulfonamide derivative that exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the inhibition of certain enzymes, particularly carbonic anhydrase. Carbonic anhydrase plays a crucial role in the regulation of pH in various tissues and organs. Inhibition of carbonic anhydrase by 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate results in a decrease in pH, which can have various physiological effects, including the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can result in a decrease in pH, which can affect the activity of various enzymes and proteins. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has several advantages for lab experiments. It is a stable compound that can be synthesized on a large scale, making it readily available for research. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate also exhibits potent inhibitory activity against certain enzymes, making it a useful tool for studying enzyme activity. However, 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate also has limitations for lab experiments. It can be difficult to determine the specific target of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, as it exhibits inhibitory activity against multiple enzymes. Additionally, the effects of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate on living organisms are not well understood, making it challenging to study its physiological effects.

Future Directions

There are several future directions for the research of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate. One potential direction is the development of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate-based drugs for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Another direction is the study of the specific targets of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, which could lead to a better understanding of its mechanism of action. Additionally, the effects of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate on living organisms should be further studied to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the reaction of 2-methoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate with thioamides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate as the final product. The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been optimized and can be carried out on a large scale, making it a viable compound for further research.

Scientific Research Applications

2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively studied for its potential applications in drug discovery and development. It exhibits inhibitory activity against certain enzymes, including carbonic anhydrase, which is involved in various physiological processes. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

Product Name

2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate

Molecular Formula

C20H22N2O5S2

Molecular Weight

434.5 g/mol

IUPAC Name

[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C20H22N2O5S2/c1-14(23)21-16-6-8-17(9-7-16)29(24,25)27-18-10-5-15(13-19(18)26-2)20(28)22-11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23)

InChI Key

OJWDZBSOGRESEE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCC3)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCC3)OC

Origin of Product

United States

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